molecular formula C14H15BrN4O3S B3505501 N-(3-bromophenyl)-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide

N-(3-bromophenyl)-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide

Cat. No.: B3505501
M. Wt: 399.27 g/mol
InChI Key: RJKSPVUJFCXPHE-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide is a complex organic compound that features a bromophenyl group, a morpholine ring, and a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions.

    Bromination: The bromophenyl group is incorporated through bromination reactions using bromine or other brominating agents.

    Final Coupling: The final step involves coupling the bromophenyl group with the thiadiazole-morpholine intermediate under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(3-bromophenyl)-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: It could be investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain proteins or enzymes, while the morpholine and thiadiazole rings could modulate the compound’s activity and selectivity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(3-bromophenyl)-4-(morpholin-4-yl)aniline: This compound shares the bromophenyl and morpholine groups but lacks the thiadiazole moiety.

    N-(3-bromophenyl)-2-{[4-(piperidin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide: Similar structure but with a piperidine ring instead of a morpholine ring.

Uniqueness

N-(3-bromophenyl)-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties

Properties

IUPAC Name

N-(3-bromophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN4O3S/c15-10-2-1-3-11(8-10)16-12(20)9-22-14-13(17-23-18-14)19-4-6-21-7-5-19/h1-3,8H,4-7,9H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKSPVUJFCXPHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NSN=C2OCC(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-bromophenyl)-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide
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N-(3-bromophenyl)-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide
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N-(3-bromophenyl)-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide
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N-(3-bromophenyl)-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide

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